
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
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Overview
Description
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is a compound belonging to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide typically involves the acylation of anthranilic acid derivatives. One common method includes the use of ethoxymalonyl chloride followed by Dieckmann cyclization to form the quinoline core . The reaction conditions often require the presence of a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichloro substituents at positions 6 and 8 render the quinoline ring susceptible to nucleophilic substitution. Key reactions include:
These substitutions are facilitated by electron-withdrawing effects of the adjacent oxo and acetamide groups, which activate the chloro substituents toward nucleophilic attack .
Electrophilic Aromatic Substitution
The electron-rich hydroxy group at position 4 directs electrophilic attacks to activated positions on the quinoline ring:
Reaction Type | Reagents | Position Modified | Product | Reference |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄ | Position 5 or 7 | Nitro-substituted derivatives | |
Sulfonation | SO₃, H₂SO₄ | Position 5 | Sulfonic acid-functionalized compound | |
Halogenation | Cl₂/Br₂, Lewis acids | Position 5 | Additional halogen substituents |
The hydroxy group’s ortho/para-directing effects and the electron-deficient quinoline ring create regioselectivity in these reactions .
Oxidation
The hydroxy group at position 4 can undergo oxidation:
-
Conditions : KMnO₄, CrO₃, or enzymatic systems.
-
Outcome : Conversion to a ketone (2,4-dioxo derivative), enhancing electrophilicity for further reactions.
Reduction
-
Dechlorination : Catalytic hydrogenation (H₂/Pd-C) reduces C-Cl bonds to C-H, yielding dechlorinated analogs .
-
Quinoline Ring Reduction : NaBH₄ or LiAlH₄ partially reduces the ring, forming dihydroquinoline intermediates.
Acetamide Hydrolysis
-
Acidic Conditions : HCl/H₂O hydrolyzes the acetamide to a carboxylic acid.
-
Basic Conditions : NaOH/EtOH yields the corresponding amine.
Condensation Reactions
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under dehydrating conditions to form imine linkages.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Reagent | Product | Application | Reference |
---|---|---|---|
Ethyl acetoacetate, PPA | Furo[3,2-c]quinoline derivatives | Antimicrobial agents | |
Propargyl bromide, Cu(I) | Triazole-linked quinoline hybrids | Anticancer scaffolds |
These reactions exploit the reactivity of the hydroxy and oxo groups for annulation .
Metal Coordination
The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) via its hydroxy and carbonyl groups, forming complexes with potential catalytic or therapeutic properties.
Scientific Research Applications
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The presence of chlorine atoms enhances its binding affinity to these targets, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with potent antimicrobial activity.
Nalidixic Acid: An early quinolone antibiotic used to treat urinary tract infections.
4-Hydroxyquinoline: A compound with similar structural features and biological activities.
Uniqueness
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is unique due to the presence of two chlorine atoms and a hydroxy group, which enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound in the development of new therapeutic agents .
Biological Activity
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide (commonly referred to as compound 1) is a synthetic derivative of quinoline that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₈Cl₂N₂O₃. The compound features a dichloro-substituted hydroxyquinoline moiety which is critical for its biological activity. The presence of the acetamide group enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound involves multiple steps including the formation of the quinoline core followed by chlorination and acetamide substitution. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents and utilizing catalysts like triethylamine .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it possesses inhibitory effects on both bacterial and fungal strains. For instance, it has demonstrated efficacy against Candida albicans and various Gram-positive bacteria . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through mechanisms involving cell cycle arrest and activation of caspase pathways .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast Cancer (MCF7) | 15 | Induction of apoptosis |
Colon Cancer (HCT116) | 12 | Cell cycle arrest |
Lung Cancer (A549) | 18 | Caspase activation |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been reported to exhibit anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Anticancer Efficacy : A study conducted on MCF7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with an IC50 value indicative of potent activity .
- Case Study on Antimicrobial Activity : In a clinical setting, the compound was tested against Staphylococcus aureus strains resistant to methicillin. Results showed that it effectively inhibited bacterial growth at concentrations lower than traditional antibiotics .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide?
Answer: Synthesis typically involves multi-step reactions with careful control of substituent positions. A validated approach includes:
- Step 1: Reacting the quinoline core with chlorinating agents (e.g., PCl₅ or SOCl₂) to introduce 6,8-dichloro substituents.
- Step 2: Acetamide coupling via nucleophilic acyl substitution using acetyl chloride in dichloromethane (CH₂Cl₂) with a base (e.g., Na₂CO₃) to neutralize HCl byproducts.
- Step 3: Purification via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethyl acetate .
Key Considerations: Monitor reaction completion using TLC and confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers validate the structural integrity of this compound?
Answer:
- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. This requires high-quality single crystals grown via slow evaporation in polar solvents .
- Spectroscopic techniques:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.16–7.69 ppm for dichloroquinoline; acetamide carbonyl at ~168–170 ppm) .
- FT-IR: Identify key functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹, N-H bends at ~3200–3400 cm⁻¹) .
Q. What stability challenges arise during storage, and how can they be mitigated?
Answer:
- Hydrolysis risk: The 4-hydroxy-2-oxo group is susceptible to hydrolysis in aqueous or humid conditions. Store under inert gas (N₂/Ar) at –20°C in desiccated amber vials.
- Light sensitivity: Protect from UV exposure to prevent photodegradation, as seen in structurally similar quinoline derivatives .
- Analytical monitoring: Use HPLC with UV detection (λ = 254 nm) to track degradation products like dichlorinated byproducts .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Answer:
- Molecular docking: Use AutoDock Vina for high-throughput virtual screening. Key steps:
- Validation: Compare docking results with experimental IC₅₀ values from enzyme inhibition assays.
Q. How should researchers address contradictions in crystallographic data refinement?
Answer:
- Common issues: Disordered solvent molecules or partial occupancy of substituents (e.g., dichloro groups).
- Solutions:
Q. What strategies resolve discrepancies between predicted and observed bioactivity data?
Answer:
- Hypothesis testing:
- Stereochemical effects: Re-evaluate enantiomeric purity via chiral HPLC or circular dichroism (CD).
- Metabolite interference: Use LC-MS to identify in vitro metabolites (e.g., hydroxylated or dechlorinated derivatives) .
- Advanced modeling: Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to assess ligand-receptor stability over time. Calculate binding free energy via MM-PBSA methods .
Q. Methodological Tables
Table 1. Key Spectroscopic Data for Structural Validation
Technique | Observed Signals (Example) | Functional Group Assignment | Reference |
---|---|---|---|
¹H NMR (CDCl₃) | δ 7.69 (br s, 1H) | Quinoline NH | |
¹³C NMR (CDCl₃) | δ 169.8 (C=O) | Acetamide carbonyl | |
FT-IR | 3265 cm⁻¹ (N-H stretch) | Secondary amide |
Table 2. Computational Parameters for Docking Studies
Software | Grid Box Size (ų) | Exhaustiveness | Runtime (min) |
---|---|---|---|
AutoDock Vina | 25 × 25 × 25 | 8 | 5–10 |
Properties
CAS No. |
64002-02-4 |
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Molecular Formula |
C11H8Cl2N2O3 |
Molecular Weight |
287.10 g/mol |
IUPAC Name |
N-(6,8-dichloro-4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-4(16)14-9-10(17)6-2-5(12)3-7(13)8(6)15-11(9)18/h2-3H,1H3,(H,14,16)(H2,15,17,18) |
InChI Key |
YFJUCADGTRBSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C(=CC(=C2)Cl)Cl)NC1=O)O |
Origin of Product |
United States |
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